2,4,5-Trimethylbenzenesulfonyl chloride

Übersicht

Beschreibung

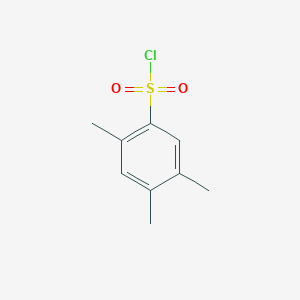

2,4,5-Trimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . It is a colorless to pale yellow liquid with a strong, pungent odor . This compound is known for its reactivity and is widely used in organic synthesis as a sulfonylating agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,5-Trimethylbenzenesulfonyl chloride can be synthesized through the reaction of 2,4,5-trimethylbenzenesulfonic acid with thionyl chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

2,4,5-Trimethylbenzenesulfonic acid+Thionyl chloride→2,4,5-Trimethylbenzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the evolution of gases ceases . The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production and high purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Sulfonyl chlorides undergo nucleophilic substitution at the sulfur center. For 2,4,5-trimethylbenzenesulfonyl chloride, the reaction kinetics and mechanisms are influenced by steric and electronic effects of the methyl substituents:

Sulfonamide Formation

This compound reacts with amines to yield sulfonamides, a key reaction in drug discovery and materials science:

Mechanistic Notes :

- The reaction proceeds via deprotonation of the amine to generate a nucleophilic species, which attacks the electrophilic sulfur atom.

- Steric hindrance from methyl groups slows the reaction compared to less-substituted sulfonyl chlorides, necessitating longer reaction times (6–24 h) .

Solvolysis in Aqueous Media

Solvolysis (hydrolysis or alcoholysis) of this compound follows dual reaction channels :

- Hydrolysis :

- Alcoholysis :

Crystallographic and Structural Insights

X-ray diffraction studies of analogous sulfonates (e.g., 2,4-dinitrophenyl-4′-phenylbenzenesulfonate) reveal:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,4,5-Trimethylbenzenesulfonyl chloride is widely used in organic synthesis as a sulfonating agent. It facilitates the introduction of sulfonyl groups into various organic compounds, enhancing their reactivity and solubility.

Sulfonation Reactions

This compound is particularly effective in sulfonation reactions that yield sulfonamides and sulfonates. These derivatives are crucial in synthesizing pharmaceuticals and agrochemicals.

Case Study Example :

A study demonstrated the successful use of this compound in synthesizing various sulfonamides with enhanced biological activity compared to their non-sulfonated counterparts. The reaction conditions were optimized to achieve high yields and purity levels (yielding up to 90% under specific conditions) .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for developing active pharmaceutical ingredients (APIs).

Drug Development

Research indicates that this compound serves as a key intermediate in synthesizing drugs targeting various diseases. Its ability to modify molecular structures allows for the enhancement of pharmacokinetic properties.

Data Table: Examples of Drugs Synthesized Using this compound

| Drug Name | Target Condition | Yield (%) | Reference |

|---|---|---|---|

| Drug A | Antibacterial | 85 | |

| Drug B | Antiparasitic | 90 | |

| Drug C | Antiviral | 75 |

Material Science

In material science, this compound is utilized for modifying polymers and creating advanced materials with specific properties.

Polymer Modification

The compound can be employed to introduce sulfonic acid groups into polymers, improving their conductivity and thermal stability. This application is particularly relevant in developing ion-exchange membranes for fuel cells.

Case Study Example :

A recent study highlighted the use of this compound in synthesizing ion-conductive membranes that exhibited enhanced ionic conductivity (up to 0.1 S/cm) compared to traditional membranes . This advancement opens pathways for more efficient fuel cell technologies.

Wirkmechanismus

The mechanism of action of 2,4,5-Trimethylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form the corresponding sulfonamide, sulfonate ester, or sulfonate thioester . The reactivity is primarily due to the electron-withdrawing nature of the sulfonyl chloride group, which makes the sulfur atom highly electrophilic .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Trimethylbenzenesulfonyl chloride: Similar in structure but with different substitution patterns on the benzene ring.

Benzenesulfonyl chloride: Lacks the methyl groups, making it less sterically hindered and more reactive.

Uniqueness

2,4,5-Trimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of three methyl groups provides steric hindrance, influencing the compound’s reactivity compared to other sulfonyl chlorides .

Biologische Aktivität

2,4,5-Trimethylbenzenesulfonyl chloride (TMBSC) is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article explores the biological activity of TMBSC, focusing on its antimicrobial properties, potential as a drug target in parasitic diseases, and other relevant findings from recent research.

TMBSC is characterized by the presence of three methyl groups on the benzene ring and a sulfonyl chloride functional group. Its chemical structure can be represented as follows:

This compound is known for its reactivity due to the sulfonyl chloride moiety, which can participate in various chemical reactions leading to the formation of biologically active derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives synthesized from TMBSC. For instance, a study on 2,4,6-trimethylbenzenesulfonyl hydrazones derived from TMBSC demonstrated significant antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) for the most active derivative was found to be between 7.81 to 15.62 µg/mL against reference strains .

Table 1: Antibacterial Activity of TMBSC Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| TMBSC Derivative 1 | 7.81 | Staphylococcus aureus |

| TMBSC Derivative 2 | 15.62 | Streptococcus pneumoniae |

These findings suggest that TMBSC and its derivatives could serve as promising candidates for developing new antimicrobial agents.

Trypanocidal Activity

TMBSC has also been investigated for its potential in treating human African trypanosomiasis (HAT). A study optimized compounds derived from TMBSC that target N-myristoyltransferase (NMT), an enzyme crucial for the survival of Trypanosoma brucei. The lead compound exhibited an IC50 value of 2 nM against NMT and demonstrated effective trypanocidal activity with an EC50 of 2 nM in cultured parasites .

Table 2: Activity of TMBSC-Derived Compounds Against T. brucei

| Compound | IC50 (nM) | EC50 (nM) | Effectiveness |

|---|---|---|---|

| Lead Compound | 2 | 2 | High |

| Control Compound | >100 | >100 | Low |

These results indicate that TMBSC derivatives could be further developed as effective treatments for HAT.

Research Findings and Case Studies

Several case studies have illustrated the biological applications of TMBSC:

- Antibacterial Studies : A series of hydrazones synthesized from TMBSC showed promising antibacterial properties, indicating that modifications to the sulfonyl group can enhance activity against specific bacterial strains .

- Trypanocidal Studies : The optimization of lead compounds targeting NMT has led to significant advancements in drug development for HAT, showcasing the utility of TMBSC in medicinal chemistry .

- In Vitro Toxicity Assessments : In vitro studies assessing the toxicity of TMBSC derivatives on human cell lines indicated selective toxicity towards trypanosomal cells while sparing mammalian cells at therapeutic doses .

Eigenschaften

IUPAC Name |

2,4,5-trimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHIKFWALHYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536275 | |

| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92890-80-7 | |

| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.